![molecular formula C11H13BClFO3 B2599481 3-Chloro-4-(cyclopentyloxy)-5-fluorophenylboronic acid CAS No. 2096334-04-0](/img/structure/B2599481.png)
3-Chloro-4-(cyclopentyloxy)-5-fluorophenylboronic acid
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Probes
Boronic acids are pivotal in organic synthesis, especially in cross-coupling reactions like the Suzuki-Miyaura reaction, which forms carbon-carbon bonds crucial for constructing complex molecules. For example, the synthesis of boronic acid derivatives through reactions such as halodeboronation and the use of boronic acids as building blocks for silicon-containing drugs illustrate their versatility and importance in developing new chemical entities (Szumigala et al., 2004; Troegel et al., 2009).
Additionally, boronic acids serve as functional groups in designing fluorescent probes for detecting biological and chemical substances. The development of diboronic acid-based fluorescent probes for glucose detection in aqueous media and biological matrices demonstrates the application of boronic acid derivatives in creating sensitive diagnostic tools (Wang et al., 2021).
Pharmacological Research
Boronic acid derivatives are explored for their pharmacological potentials, such as in the synthesis of new molecules with anti-inflammatory and anticonvulsant activities (Bhat et al., 2016). The creation of compounds with specific substitutions on arylboronic acids can lead to molecules with desired biological properties, showcasing the importance of such derivatives in medicinal chemistry.
Materials Science
In materials science, the structural investigation and characterization of boronic acid derivatives contribute to the development of new materials with potential applications in electronics and nanotechnology. The study of supramolecular architectures in boronic acids aids in understanding the molecular interactions and properties that can be harnessed for designing advanced materials (Shimpi et al., 2007).
Safety and Hazards
properties
IUPAC Name |
(3-chloro-4-cyclopentyloxy-5-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClFO3/c13-9-5-7(12(15)16)6-10(14)11(9)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUIECEFIREMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC2CCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(cyclopentyloxy)-5-fluorophenylboronic acid |
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